molecular formula C4H7NO4 B1594876 Methyl 3-nitropropanoate CAS No. 20497-95-4

Methyl 3-nitropropanoate

Cat. No.: B1594876
CAS No.: 20497-95-4
M. Wt: 133.1 g/mol
InChI Key: PVOVDKWDSQCJAA-UHFFFAOYSA-N
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Description

Methyl 3-nitropropanoate is a chemical compound with the CAS Number: 20497-95-4 . It has a molecular weight of 133.1 .


Synthesis Analysis

This compound can be synthesized through a derivatization reaction of 3-nitropropionic acid in sugarcane . This process uses the acetyl chloride-methanol process, where hydrochloric acid - methanol obtained by the reaction of acetyl chloride with methanol is used to carry out the reaction .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C4H7NO4/c1-9-4 (6)2-3-5 (7)8/h2-3H2,1H3 .


Chemical Reactions Analysis

This compound is involved in a three-component nitro-Mannich/lactamization cascade with in situ formed acyclic imines for the direct preparation of pyrrolidinone derivatives . This reaction is broad in scope and highly diastereoselective .

Scientific Research Applications

Nitro-Mannich/Lactamization Cascades

Methyl 3-nitropropanoate is utilized in nitro-Mannich/lactamization cascades with acyclic imines for the stereoselective synthesis of pyrrolidinone derivatives. This process is noted for its broad scope, high diastereoselectivity, and can be extended to cyclic imines for forming polycyclic pyrrolidinone derivatives (Pelletier, Ray, & Dixon, 2009).

Deprotonation and Alkylation

Research has shown that this compound can be doubly deprotonated and then subjected to alkylation, showcasing its role in creating complex organic molecules. This process emphasizes the use of cosolvents like DMPU for effective results and illustrates the compound's utility in synthesizing methyl α,α-dialkyl-β-nitropropanoate and other derivatives through double alkylation (Seebach, Henning, & Mukhopadhyay, 1982).

Photopolymerization

This compound is explored for its potential in nitroxide-mediated photopolymerization. The development of an alkoxyamine derivative from this compound, which decomposes under UV irradiation to generate radicals, highlights its application in initiating polymerization processes (Guillaneuf et al., 2010).

Enantioselective Catalysis

Its role in enantioselective catalysis is significant, particularly in the conjugate addition of diethylzinc to activated nitroolefin derivatives, leading to the synthesis of β2-homoamino acids. This showcases its application in creating chiral building blocks for pharmaceuticals (Rimkus & Sewald, 2003).

Lewis Acid-Catalyzed Reactions

The compound is used in Lewis acid-catalyzed reactions for the ring-opening of cyclopropanes with amine nucleophiles, illustrating its utility in synthesizing complex amine derivatives (Lifchits & Charette, 2008).

Metal-Free Oxidative Decarboxylation

A metal-free method for generating methyl radicals from this compound has been developed, offering an efficient approach to synthesizing methylated phenanthridines and isoquinolines. This innovative technique broadens the scope of reactions possible without the need for metal catalysts (Lu et al., 2018).

Safety and Hazards

Methyl 3-nitropropanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Nitronate monooxygenases (NMOs), which act on nitroalkanes like Methyl 3-nitropropanoate, have applications in organic synthesis, biocatalysts, and bioremediation . This suggests potential future directions for the use of this compound in these areas .

Properties

IUPAC Name

methyl 3-nitropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOVDKWDSQCJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338238
Record name Methyl 3-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20497-95-4
Record name Methyl 3-nitropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-nitropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes methyl 3-nitropropanoate a useful reagent in organic synthesis?

A1: this compound serves as a synthetic equivalent of acrylate anions, enabling the preparation of diverse α,β-unsaturated esters. [] This is possible due to its ability to undergo reactions like nitroaldol additions, condensations, and Michael additions at the nitro-substituted carbon. [, , , ] Furthermore, its α-carbonyl carbon can be utilized for alkylations, double alkylations, and aldol and Michael additions after conversion to the corresponding dilithionitronate enolate. [, , , ]

Q2: Can you provide an example of a specific reaction cascade where this compound is used?

A2: this compound is a key component in a diastereoselective nitro-Mannich/lactamization cascade reaction. [, ] This reaction allows for the direct preparation of substituted pyrrolidin-2-one derivatives, important structural motifs in many bioactive compounds. The reaction proceeds through the reaction of this compound with an imine, formed in situ from an aldehyde and an amine, followed by a cyclization step to form the pyrrolidinone ring. [, , ]

Q3: What are the advantages of using a flow chemistry setup for reactions involving this compound?

A3: Flow chemistry conditions have been shown to improve the efficiency and minimize waste generation in the synthesis of pyrrolidin-2-ones using this compound. [] Specifically, using Aquivion PFSA as a solid acid catalyst in a flow reactor allowed for a more sustainable process compared to traditional batch reactions. []

Q4: Are there any enantioselective transformations possible using this compound?

A4: Yes, researchers have explored the enantioselective nitro-aldol reaction of this compound with α-ketocarboxylates using chiral macrocyclic ytterbium complexes as catalysts. [] This method offers a potential route to enantioenriched methyl-2-hydroxy-2-methyl-3-nitropropanoate and related compounds. []

Q5: Beyond pyrrolidinones, what other heterocycles can be synthesized using this compound?

A5: this compound can be used to synthesize 5-alkylfuran-2(5H)-ones. [] This reaction occurs through a one-pot process starting with this compound and aldehydes, using Amberlyst A-21 as a catalyst in ethyl acetate. []

Q6: What are the safety considerations when working with this compound?

A6: this compound should be handled with caution, as with all nitro compounds of low molecular weight. [] It's recommended to store it in dark bottles under refrigeration. [] Additionally, 3-nitropropanoic acid, a potential hydrolysis product, is a known toxin found in some plants and fungi. [] Therefore, appropriate safety measures and personal protective equipment should always be used when handling this compound.

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